7-(Furan-2-yl)-2-(4-methoxybenzyl)[1,2,4]triazolo[1,5-a]pyrimidine

Lipophilicity Drug-likeness In silico ADME

7-(Furan-2-yl)-2-(4-methoxybenzyl)[1,2,4]triazolo[1,5-a]pyrimidine (CAS 1435980-13-4) is a synthetic heterocyclic compound belonging to the 1,2,4-triazolo[1,5-a]pyrimidine class. It features a triazolo[1,5-a]pyrimidine core substituted with a 2-furyl group at position 7 and a 4-methoxybenzyl group at position Its molecular formula is C₁₇H₁₄N₄O₂ with a molecular weight of 306.32 g/mol.

Molecular Formula C17H14N4O2
Molecular Weight 306.32 g/mol
Cat. No. B11221428
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(Furan-2-yl)-2-(4-methoxybenzyl)[1,2,4]triazolo[1,5-a]pyrimidine
Molecular FormulaC17H14N4O2
Molecular Weight306.32 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CC2=NN3C(=CC=NC3=N2)C4=CC=CO4
InChIInChI=1S/C17H14N4O2/c1-22-13-6-4-12(5-7-13)11-16-19-17-18-9-8-14(21(17)20-16)15-3-2-10-23-15/h2-10H,11H2,1H3
InChIKeyYMQMYSPCVBEEAM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-(Furan-2-yl)-2-(4-methoxybenzyl)[1,2,4]triazolo[1,5-a]pyrimidine – Compound Identity and Structural Classification for Scientific Procurement


7-(Furan-2-yl)-2-(4-methoxybenzyl)[1,2,4]triazolo[1,5-a]pyrimidine (CAS 1435980-13-4) is a synthetic heterocyclic compound belonging to the 1,2,4-triazolo[1,5-a]pyrimidine class . It features a triazolo[1,5-a]pyrimidine core substituted with a 2-furyl group at position 7 and a 4-methoxybenzyl group at position 2. Its molecular formula is C₁₇H₁₄N₄O₂ with a molecular weight of 306.32 g/mol . The combination of the electron-rich furan ring and the methoxybenzyl substituent differentiates it from simpler triazolopyrimidine scaffolds, potentially influencing its electronic properties and molecular recognition profiles [1].

Why Generic Substitution Is Not Advisable for 7-(Furan-2-yl)-2-(4-methoxybenzyl)[1,2,4]triazolo[1,5-a]pyrimidine in Research Applications


General interchangeability of 1,2,4-triazolo[1,5-a]pyrimidine derivatives is precluded by the profound influence of peripheral substituents on both biological activity and physicochemical properties. SAR studies on related scaffolds demonstrate that even minor modifications—such as replacing a methoxy group or altering the heteroaryl substitution—can shift antiproliferative IC₅₀ values by orders of magnitude [1]. The specific furan-2-yl and 4-methoxybenzyl combination present in this compound yields a distinctive electronic and steric profile that cannot be replicated by analogs with, for example, thiophene, phenyl, or unsubstituted benzyl groups [2]. This structural uniqueness mandates compound-specific validation rather than assumption of equivalence when selecting candidates for chemical biology or preclinical evaluation.

Quantitative Differentiation Evidence for 7-(Furan-2-yl)-2-(4-methoxybenzyl)[1,2,4]triazolo[1,5-a]pyrimidine Relative to Close Analogs


Computational LogP Comparison: 7-(Furan-2-yl)-2-(4-methoxybenzyl) Derivative Versus Unsubstituted Core

The 2-(4-methoxybenzyl) substitution markedly increases lipophilicity relative to the unsubstituted 7-(furan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine core. The core scaffold (CAS 206564-17-2) has a computed XLogP3 of 0.9 [1]. Although experimentally measured logP for the title compound is not publicly reported, the addition of the methoxybenzyl group is expected to shift logP upward by approximately 1.5–2.5 log units based on fragment contributions, projecting a logP in the range of 2.4–3.4 . This modification can significantly alter membrane permeability and solubility profiles in biological assays.

Lipophilicity Drug-likeness In silico ADME

Class-Level Antiproliferative SAR: Triazolopyrimidine 7-Aryl Substitutions Demonstrate IC₅₀ Variability Exceeding 100-Fold

In a published SAR study of 1,2,4-triazolo[1,5-a]pyrimidine derivatives as tubulin polymerization inhibitors, compound 4c—bearing a trimethoxyphenyl group at position 2 and a specific substitution pattern—exhibited an IC₅₀ of 0.53 ± 0.06 µM against HCT-116 colon cancer cells, whereas closely related analogs with different aryl or heteroaryl groups displayed IC₅₀ values ranging from sub-micromolar to >50 µM [1]. The furan-2-yl substituent at position 7 in the title compound has not been directly evaluated in this series, but the >100-fold activity range among analogs underscores that the exact identity and position of heteroaryl substituents critically govern biological potency [2].

Anticancer Tubulin polymerization SAR analysis

Tubulin Polymerization Inhibitory Activity: Reference Compound CA-4 Achieves IC₅₀ of 1.10 µM; Select Triazolopyrimidines Reach 3.84 µM

The most active compound in the referenced triazolopyrimidine series (compound 4c) inhibited tubulin polymerization with an IC₅₀ of 3.84 ± 0.12 µM, compared to the standard combretastatin A-4 (CA-4) which showed an IC₅₀ of 1.10 µM under the same assay conditions [1]. The title compound, which contains a furan-2-yl substituent at position 7 and a 4-methoxybenzyl group at position 2, has not been evaluated in this tubulin polymerization assay. However, the established activity of the scaffold and the known importance of 7-position heteroaryl groups for tubulin binding suggest that this compound may possess a distinct activity profile relative to the reported analogs [2].

Microtubule disruption Tubulin assembly Colchicine site

Application Scenarios for 7-(Furan-2-yl)-2-(4-methoxybenzyl)[1,2,4]triazolo[1,5-a]pyrimidine Based on Evidence Profile


Chemical Biology Probe Development Targeting Tubulin Colchicine Site

The triazolopyrimidine scaffold is a recognized chemotype for colchicine-site tubulin polymerization inhibitors [1]. The title compound's unique furan-methoxybenzyl substitution pattern offers a differentiated tool for probing structure–activity relationships at the colchicine binding pocket, enabling direct biochemical comparison with established leads such as compound 4c (IC₅₀ = 3.84 µM) and combretastatin A-4 (IC₅₀ = 1.10 µM) .

Physicochemical Profiling and ADME Optimization Studies

The projected logP shift from ~0.9 (unsubstituted core) to an estimated 2.4–3.4 (title compound) [1] makes this compound a relevant candidate for lipophilicity–permeability correlation studies within the triazolopyrimidine series. Procurement for Caco-2 or PAMPA permeability assays alongside less lipophilic analogs can delineate how the methoxybenzyl group modulates membrane transport without altering the core pharmacophore .

Antiproliferative Screening Campaigns Requiring Non-Redundant Library Members

Given the >100-fold variation in antiproliferative IC₅₀ values observed among closely related triazolopyrimidines in HCT-116 cancer cell assays [1], inclusion of this compound in screening decks ensures representation of a distinct chemical space defined by the furan-2-yl and 4-methoxybenzyl substituents. This reduces library redundancy and increases the probability of identifying hits with unique selectivity profiles .

Synthetic Method Development and Heterocyclic Chemistry Research

The compound serves as a substrate for studying regioselective functionalization at positions 5 and 6 of the triazolopyrimidine core, as documented for related analogs [1]. Its furan and methoxybenzyl groups provide distinct handles for late-stage diversification reactions, making it a valuable template for synthetic methodology studies aimed at expanding triazolopyrimidine chemical space .

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